N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Lipophilicity Ligand efficiency ADME prediction

This unsubstituted benzenesulfonamide pyridazine (CAS 920213-60-1) is the parent scaffold for systematic SAR exploration. Its defined 1 HBD, low lipophilicity (XLogP3 2.8), and TPSA of 98.8 Ų distinguish it from halogenated or alkyl-substituted analogs that introduce uncontrolled variables in permeability and protein binding. Ideal for high-content screening of kinases, GPCRs, and CaCC/VRAC chloride channels. ≥95% purity ensures reliable primary data. No leaving-group halogen reduces glutathione conjugation toxicity risk—safe starting point for CNS-penetrant lead optimization.

Molecular Formula C20H21N3O4S
Molecular Weight 399.47
CAS No. 920213-60-1
Cat. No. B2588088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
CAS920213-60-1
Molecular FormulaC20H21N3O4S
Molecular Weight399.47
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O4S/c1-2-26-17-10-8-16(9-11-17)19-12-13-20(23-22-19)27-15-14-21-28(24,25)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3
InChIKeyMMSRHGWUGFDOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 920213-60-1: A Structurally-Distinct Pyridazine-Benzenesulfonamide Scaffold for Drug Discovery & SAR Libraries


N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide (CAS 920213-60-1) is a fully synthetic small molecule that fuses a pyridazine heterocycle, a 4-ethoxyphenyl substituent, and an unsubstituted benzenesulfonamide group via an ethoxyethyl linker [1]. The compound acts as a prominent member of a proprietary-like chemical series where the pyridazine core serves as a privileged scaffold for modulating ion channels, kinases, and GPCRs, while the benzenesulfonamide moiety provides a canonical hydrogen-bonding pharmacophore [2]. Its structure intentionally avoids additional ring substituents on the benzenesulfonamide, creating a distinct physicochemical signature that rational procurement decisions for high-content screening or focused lead optimization campaigns must account for .

Why Substituting CAS 920213-60-1 with Common Pyridazine-Sulfonamide Analogs Risks Confounding Biological Data


Generic substitution within the pyridazine-benzenesulfonamide series is chemically unsafe for quantitative research because even apparently conservative substituent changes—such as introducing a halogen or alkyl group on the benzenesulfonamide ring—produce large shifts in lipophilicity (ΔXLogP3 of ~0.7) and molecular weight (ΔMW of ~79 Da) that alter membrane permeability, protein binding, and intracellular partitioning [1][2]. The target compound's unsubstituted benzenesulfonamide ring presents a defined hydrogen-bond donor profile (1 HBD) and lower steric bulk that directly impacts binding-pocket complementarity, solubility, and metabolic stability compared to bromo-, chloro-, or alkyl-substituted analogs [1]. These quantifiable differences, as expanded in Section 3, mean that interchanging analogs without re-bridging structure-property relationships (SPR) introduces uncontrolled variables that can mislead SAR interpretation, waste screening resources, and delay hit-to-lead progression [2].

CAS 920213-60-1: Quantified Physicochemical Differentiation Against Closest Pyridazine-Benzenesulfonamide Analogs


XLogP3 Reduction vs. 4-Bromo Analog (CAS 920239-24-3) for Optimized Ligand Efficiency

The target compound (CAS 920213-60-1) demonstrates an XLogP3 of 2.8, which is 0.7 log units lower than the 4-bromo analog (CAS 920239-24-3, XLogP3 = 3.5) [1][2]. This quantifiable reduction in lipophilicity, driven by the absence of the heavy bromine atom on the benzenesulfonamide ring, translates to a calculated lipophilic ligand efficiency (LLE) advantage of approximately 0.7 units when activity is equated [1].

Lipophilicity Ligand efficiency ADME prediction

Molecular Weight Advantage Over Halogenated and Alkylated Benzenesulfonamide Analogs

With a molecular weight of 399.5 g/mol, the target compound is at least 18 Da lighter than the 4-ethoxy analog (MW ~417.5 g/mol) and 79 Da lighter than the 4-bromo analog (MW 478.4 g/mol) [1][2]. This places the target compound well within the 'Ro5-friendly' space (MW < 500 Da), while the bromo analog begins to encroach on the upper boundary [1].

Molecular weight Bioavailability Fragment-based screening

Topological Polar Surface Area and Hydrogen Bond Profile Matched to CNS-Permeable Space

The target compound exhibits a topological polar surface area (TPSA) of 98.8 Ų, which matches the computed value for the 4-bromo analog (98.8 Ų) but is achieved with a lower molecular weight and without introducing a halogen that could dominate halogen-bonding interactions [1][2]. This TPSA value sits at the upper boundary for optimal CNS penetration (typically <90 Ų), indicating that minor structural modifications can tune the compound for CNS vs. peripheral target exposure [1].

Polar surface area CNS drug design Hydrogen bonding

High Chemical Purity Baseline (≥95%) Validated Across Multiple Independent Suppliers

The target compound is consistently supplied at a purity specification of ≥95%, as confirmed by multiple independent vendors using orthogonal analytical methods (HPLC, LC-MS) [1]. This contrasts with several close analogs that are listed with variable purity levels or lack explicit purity certificates, introducing batch-to-batch variability risk [1].

Chemical purity QC standardization Reproducible screening

Precision Application Scenarios for CAS 920213-60-1 Based on Quantified Physicochemical Differentiation


Hit-to-Lead Optimization of Chloride Channel Blockers or Ion Transport Modulators

Given the patent-backed link between pyridazine sulfonamide derivatives and inhibition of CaCC/VRAC chloride channels [1], the target compound's unsubstituted benzenesulfonamide and lower lipophilicity (XLogP3 2.8) make it an ideal parent scaffold for systematic SAR exploration of the benzenesulfonamide ring. Its physicochemical profile allows medicinal chemists to add substituents while monitoring the impact on logP and MW, ensuring that optimized leads remain in favorable ADME space [2].

Fragment-Based or High-Concentration Screening Against Kinase and GPCR Panels

The compound's moderate molecular weight (399.5 g/mol) and defined hydrogen-bonding features (1 HBD, 7 HBA) render it suitable for fragment-based screening libraries or high-concentration (>10 µM) biochemical assays targeting kinases, GPCRs, or carbonic anhydrases [2]. Its ≥95% purity minimizes off-target interference from synthesis by-products, a critical requirement for reliable primary screening data [2].

Computational Drug Discovery Workflows Requiring a Clean, Well-Characterized Starting Point

The availability of full computed descriptors (XLogP3, TPSA, rotatable bonds) from PubChem [2] combined with vendor-certified high purity makes this compound an excellent calibration or validation standard for in silico ADME prediction models, docking studies, or machine learning-based activity prediction algorithms where data integrity for the input molecule is essential.

Medicinal Chemistry Derivatization Campaigns Targeting CNS or Oncological Indications

The TPSA of 98.8 Ų positions the compound at a strategic frontier for tuning CNS penetration [2]. Its lack of a leaving-group halogen (unlike the 4-bromo analog) reduces the risk of glutathione conjugation-mediated toxicity, making it a safer starting point for lead optimization programs aimed at brain tumors, neuroinflammation, or CNS-penetrant kinase inhibitors [1].

Quote Request

Request a Quote for N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.